![molecular formula C7H6BrN3O2S B2670012 5-溴-1H-嘧啶并[2,3-b]吡啶-3-磺酰胺 CAS No. 1936017-68-3](/img/structure/B2670012.png)

5-溴-1H-嘧啶并[2,3-b]吡啶-3-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

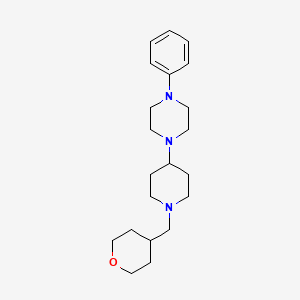

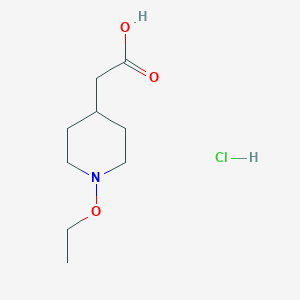

5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide is a chemical compound that is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives . It is a heterocyclic molecule that can be utilized as a pharmaceutical building block .

Synthesis Analysis

The compound 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a related compound, was obtained by a one-step substitution reaction . The synthesis method reported so far is to react under strong bases such as potassium hydroxide, sodium hydroxide, and sodium hydroxide, while the method used in this paper is based on triethylamine and carried out under the condition of catalyst 4-dimethylaminopyridine (DMAP) .Molecular Structure Analysis

The molecular formula of 5-bromo-1H-pyrrolo[2,3-b]pyridine is C7H5BrN2 . The structure of the compound was confirmed by 1H NMR, 13C NMR, FTIR, and X-ray diffraction . The structure of the compound contains fused six-membered pyridine and five-membered pyrrole rings forming the essentially planar aza-indole skeleton .Chemical Reactions Analysis

The compound 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine was synthesized using a one-step reaction route . The reaction was completed by stirring for 2 hours at 40°C, followed by several steps of washing, drying, filtering, and recrystallization .Physical and Chemical Properties Analysis

The molecular weight of 5-bromo-1H-pyrrolo[2,3-b]pyridine is 197.032 Da . The compound appears as a white to yellow to orange powder . The melting point of a related compound, 5-Bromo-7-azaindole, is between 176.8-177.3°C .科学研究应用

合成和表征抗菌和抗氧化应用

合成了一系列磺酰胺衍生物,包括与 5-溴-1H-吡咯并[2,3-b]吡啶-3-磺酰胺相关的结构,并评估了它们的抗菌和抗氧化特性。这些化合物对革兰氏阳性和革兰氏阴性细菌菌株均表现出显着的活性,以及显着的抗氧化清除活性,突出了它们作为开发新型抗菌剂和抗氧化剂的候选者的潜力 (Variya、Panchal 和 Patel,2019)。

药物合成中的对映选择性催化

对不饱和磺酰胺的溴氨基环化对映选择性研究证明了高产率和对映体过量的对映富集吡咯烷的合成。该过程由氨基硫代氨基甲酸酯催化剂促进,强调了 5-溴-1H-吡咯并[2,3-b]吡啶-3-磺酰胺及其衍生物在药物制造中至关重要的中间体内酰胺合成中的重要性 (Zhou、Chen、Tan 和 Yeung,2011)。

抗肿瘤活性和激酶抑制

5-溴-1H-吡咯并[2,3-b]吡啶-3-磺酰胺的衍生物已因其抗肿瘤活性而被探索,特别是通过抑制 PI3Kα 激酶。合成了这些化合物的立体异构体,并通过包括 X 射线分析在内的各种方法确认了它们的结构。研究了它们对 PI3Kα 激酶活性和抗癌特性的影响,结果表明它们作为抗肿瘤剂具有显着的潜力 (Zhou、Li、Yan、Du、Sun 和 Sun,2015)。

放射防护和抗肿瘤磺酰胺

含有吡咯并[2,3-d]嘧啶和吡咯并[2,3-b]吡啶结构的新型磺酰胺已因其放射防护和抗肿瘤活性而受到评估。该类中的一些化合物表现出比参考药物阿霉素更强的抗肿瘤活性,并且还显示出放射防护作用,突出了它们在肿瘤学和放射防护中的治疗潜力 (Ghorab、Noaman、Ismail、Heiba、Ammar 和 Sayed,2006)。

化学选择性合成技术

手性吡咯烷基磺酰胺已被用于促进活化的烯丙基溴化物和 1,3-二羰基化合物之间的共轭加成-消除反应,产生高度官能化的产物。这种化学选择性合成技术不仅突出了磺酰胺在有机合成中的多功能性,而且还提供了高效合成各种对映体纯化合物的途径 (Xu、Fu、Low、Goh、Jiang 和 Tan,2008)。

作用机制

While the specific mechanism of action for 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide is not mentioned in the search results, it’s worth noting that 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . This suggests that these compounds could potentially be used in cancer therapy.

安全和危害

未来方向

Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . The development of novel 7-azaindole derivatives, including 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide, could potentially lead to new treatments for cancer.

属性

IUPAC Name |

5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O2S/c8-4-1-5-6(14(9,12)13)3-11-7(5)10-2-4/h1-3H,(H,10,11)(H2,9,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLNSWJIZIBRAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=CN2)S(=O)(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2669931.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-5-phenylpentanamide](/img/structure/B2669932.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-oxoindolin-5-yl)acrylamide](/img/structure/B2669934.png)

![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2669938.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2669942.png)

![4-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol](/img/structure/B2669943.png)

![3,5-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2669946.png)

![[1-(Pyridin-3-ylmethyl)cyclobutyl]methanamine](/img/structure/B2669949.png)